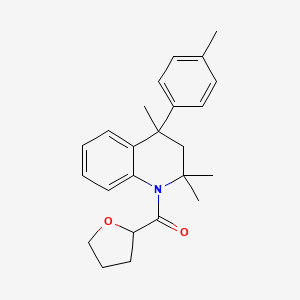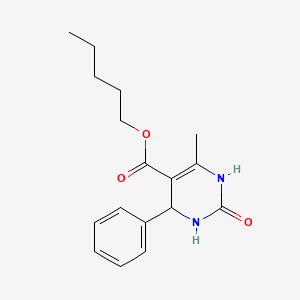
2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound that has shown promising results in scientific research. It is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation, cancer cell growth, and microbial infection.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include reducing inflammation and oxidative stress, inducing apoptosis (programmed cell death) in cancer cells, and inhibiting the growth of microbial pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate in lab experiments is its versatility. It can be used in a wide range of studies, from investigating its mechanism of action to studying its potential therapeutic applications. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the type of cells or organisms being studied.
Direcciones Futuras
There are many potential future directions for research on 2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate. These include further investigating its mechanism of action, exploring its potential use in combination with other drugs or therapies, and studying its effects on different types of cancer cells and microbial pathogens. In addition, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves the condensation of 2-nitrobenzaldehyde and dimethyl oxalate in the presence of a base catalyst. This reaction results in the formation of 2-(3-nitrophenyl)-2-oxoethyl oxalate, which is then reacted with 2-aminobenzoic acid to produce the final product.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c26-20(15-4-3-5-17(12-15)25(30)31)13-32-23(29)14-8-10-16(11-9-14)24-21(27)18-6-1-2-7-19(18)22(24)28/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZCLPIPAPWRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B5160878.png)
![5-(2,6-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5160882.png)

![3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160899.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5160900.png)
![1-methyl-1-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)ethyl benzoate](/img/structure/B5160909.png)


![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160939.png)

![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5160960.png)
![3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride](/img/structure/B5160971.png)
![N-isopropyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5160974.png)
